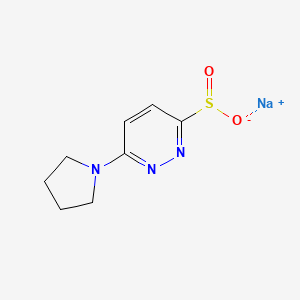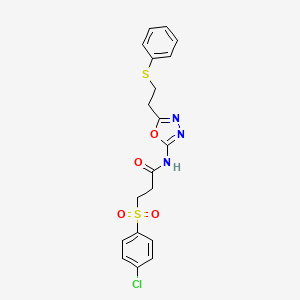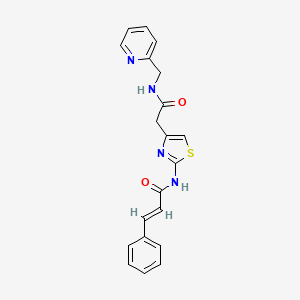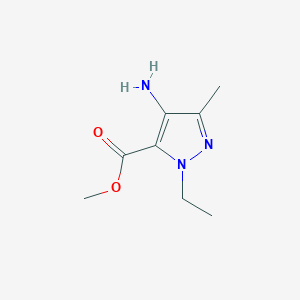![molecular formula C19H14BrN3S B3006627 4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 956795-54-3](/img/structure/B3006627.png)
4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole is a heterocyclic molecule that is presumed to have significant biological activity due to the presence of multiple pharmacophoric features. The bromophenyl and methylphenyl groups attached to the pyrazole and thiazole rings suggest potential for interactions with various biological targets. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can provide insights into the behavior of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multistep reactions that include the formation of the core heterocyclic structure followed by various functionalization reactions. For instance, the synthesis of 4-(2-aminothiazol-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline, a compound with a similar thiazole and pyrazole framework, was achieved through the reaction of 4-bromoacetyl-3-methyl-5-oxo-1-phenyl-2-pyrazoline with thiourea . This suggests that the synthesis of 4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole could potentially follow a similar pathway, with appropriate modifications to incorporate the 4-bromophenyl and 4-methylphenyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various computational methods and confirmed by experimental techniques such as X-ray diffraction. For example, the optimized molecular structure and vibrational frequencies of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated using Gaussian09 software and compared with experimental infrared bands . The geometrical parameters were found to be in agreement with XRD data. Such studies are crucial for understanding the three-dimensional conformation of the molecule and its electronic distribution, which are important for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of such compounds is often explored through their ability to undergo further chemical transformations. The compound mentioned in paper was transformed into related fused heterocyclic systems, indicating the versatility of the thiazole-pyrazole core in synthetic chemistry. This implies that 4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole could also serve as a precursor for the synthesis of a variety of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized by spectroscopic methods such as FT-IR, NMR, and mass spectrometry. The presence of different functional groups and the overall molecular architecture influence properties like solubility, melting point, and stability. For instance, the electrochemical properties of a related compound were studied in paper , which could provide insights into the redox behavior of the compound . Additionally, the biological activity, such as antifungal and antibacterial properties, has been reported for some compounds, suggesting potential therapeutic applications .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
4-(4-Bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole and its derivatives have been synthesized and characterized for various applications. The synthesis processes often involve conventional methods and microwave irradiation, and the structures are confirmed using techniques like IR and NMR spectroscopy (Rodrigues & Bhalekar, 2015), (Kariuki, Abdel-Wahab & El‐Hiti, 2021).
Biological Efficacy
These compounds are evaluated for their biological efficacy, including antimicrobial, anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. For instance, certain derivatives have been shown to exhibit significant anti-inflammatory, analgesic, and anticancer activities, along with low cytotoxicity against specific cancer cell lines (Küçükgüzel et al., 2013), (Mansour et al., 2020).
Anticancer Screening
New series of thiazole compounds, including this chemical, have been synthesized and tested for anticancer activity against various cancer cells such as breast cancer cells MCF7. The research suggests promising applications of these compounds in cancer treatment (Sonar et al., 2020).
Antifungal and Genotoxicity Evaluation
Thiazolyl-pyrazoline derivatives have been synthesized and evaluated for antifungal effects, cytotoxicity, and genotoxicity. Some derivatives demonstrate notable inhibitory effects on certain fungal species and cancer cells, making them potential candidates for antifungal and anticancer therapies (Altıntop et al., 2015).
Antibacterial Activities and Enzyme Inhibition Profiles
These compounds have been investigated for their antibacterial activities and inhibition profiles against enzymes like carbonic anhydrase and acetyl cholinesterase. The studies indicate potential therapeutic applications, particularly in developing new antibacterial agents (Budak et al., 2017).
Docking Studies for Biomedical Applications
Docking studies on derivatives of this compound suggest promising applications in regulating inflammatory diseases and other biomedical applications (Ryzhkova, Ryzhkov & Elinson, 2020).
Cytotoxic Activity Against Tumor Cell Lines
1,3,4-Trisubstituted pyrazole derivatives of this compound have been synthesized and tested for in-vitro anti-cancer activity against various human cancer cell lines, showing significant activity and potential as anti-cancer agents (Srour et al., 2018).
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-[5-(4-methylphenyl)pyrazol-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-2-4-15(5-3-13)18-10-11-21-23(18)19-22-17(12-24-19)14-6-8-16(20)9-7-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENCSICPSYJRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NN2C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3006544.png)



![ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B3006552.png)




![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B3006564.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B3006565.png)
![Ethyl 4-((4-((3-carbamoyl-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3006566.png)
